molecular formula C13H12N2OS B4060111 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide

3-phenyl-N-1,3-thiazol-2-yl-2-butenamide

Cat. No.: B4060111
M. Wt: 244.31 g/mol
InChI Key: KXMVAXLDAZPGOL-MDZDMXLPSA-N
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Description

3-phenyl-N-1,3-thiazol-2-yl-2-butenamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Scientific Research Applications

Preparation Methods

The synthesis of 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide typically involves the Hantzsch method, which is a well-known procedure for the preparation of thiazole derivatives. This method involves the condensation of N-phenyl-N-thiocarbamoyl-β-alanine with appropriate reagents under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-phenyl-N-1,3-thiazol-2-yl-2-butenamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .

Mechanism of Action

The mechanism of action of 3-phenyl-N-1,3-thiazol-2-yl-2-butenamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-phenyl-N-1,3-thiazol-2-yl-2-butenamide can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, and tiazofurin. While these compounds share a common thiazole moiety, they differ in their specific structures and biological activities. For example, sulfathiazole is primarily used as an antimicrobial agent, ritonavir as an antiretroviral drug, and tiazofurin as an anticancer agent . The uniqueness of this compound lies in its versatile applications across different fields and its potential for further modification to enhance its properties .

Properties

IUPAC Name

(E)-3-phenyl-N-(1,3-thiazol-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10(11-5-3-2-4-6-11)9-12(16)15-13-14-7-8-17-13/h2-9H,1H3,(H,14,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMVAXLDAZPGOL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=NC=CS1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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